Boiling Point and Volatility Differentiation: 5‑(Diethylamino)pentylamine vs. 5‑(Dimethylamino)pentylamine
5‑(Diethylamino)pentylamine exhibits a boiling point of 205–208 °C, approximately 25 °C higher than its dimethylamino analog (boiling point 180.6 °C) . This wider liquid‑range window permits more aggressive thermal treatments during solvent removal or distillation without incurring product loss, a critical parameter when high‑purity isolation is required for GMP intermediate supply.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 205–208 °C |
| Comparator Or Baseline | 5‑(Dimethylamino)pentylamine: 180.6 °C at 760 mmHg |
| Quantified Difference | 24–27 °C higher boiling point |
| Conditions | Atmospheric pressure (760 mmHg); data from ChemSpider and ChemicalBook |
Why This Matters
A higher boiling point reduces evaporative loss during high‑temperature processing, directly improving isolated yield and purity for procurement of an intermediate destined for multi‑step GLP/GMP synthesis.
